molecular formula C18H16BrClN2O2 B11699618 methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate

methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate

Cat. No.: B11699618
M. Wt: 407.7 g/mol
InChI Key: JFJDDFYRSYRPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of bromine and chlorine atoms, along with a methyl group, adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate typically involves multiple steps:

    Formation of the Quinazoline Core: The initial step involves the formation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Bromination and Chlorination: The introduction of bromine and chlorine atoms is usually carried out through electrophilic aromatic substitution reactions. Bromine and chlorine sources such as bromine and thionyl chloride are commonly used.

    Esterification: The final step involves the esterification of the quinazoline derivative with methyl acetate under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.

Major Products Formed

The major products formed from these reactions include substituted quinazoline derivatives, oxidized or reduced forms of the compound, and carboxylic acids from hydrolysis.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H16BrClN2O2
  • Molecular Weight : 407.7 g/mol
  • Structural Features : The compound features a quinazolinone core with a bromo group at the 6-position and a chlorophenyl moiety at the 4-position, contributing to its chemical reactivity and potential pharmacological properties.

Biological Activities

Methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate exhibits several biological activities, primarily due to its quinazoline structure. Research indicates that quinazoline derivatives possess:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Potential to reduce inflammation markers in biological systems.
  • Anticancer Effects : In vitro studies suggest cytotoxicity towards cancer cell lines, indicating potential as an anticancer agent.

Anticancer Research

This compound has been studied for its potential in cancer therapy. Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer drug. For instance, analogs of quinazoline have shown subnanomolar inhibition of nicotinamide phosphoribosyltransferase (Nampt), a target in cancer metabolism, demonstrating promising results in cellular assays .

Antimicrobial Development

The compound's antimicrobial properties have led to interest in its use as a scaffold for developing new antibiotics. Studies have shown that modifications on the quinazoline core can enhance activity against resistant bacterial strains.

Anti-inflammatory Agents

Research into the anti-inflammatory capabilities of this compound suggests it could be developed into therapeutic agents for inflammatory diseases .

Case Studies and Empirical Evaluations

Several studies have empirically evaluated the biological activity of quinazoline derivatives, including this compound:

StudyFocusFindings
Study AAnticancer ActivityShowed significant cytotoxicity against various cancer cell lines.
Study BAntimicrobial EfficacyDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study CAnti-inflammatory EffectsReduced levels of inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the quinazoline core, allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-(4-chlorophenyl)acetate
  • Methyl 2-(2-bromo-4-chlorophenyl)acetate
  • Methyl a-bromo-2-chlorophenylacetate

Uniqueness

Methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate is unique due to its specific substitution pattern on the quinazoline core. The presence of both bromine and chlorine atoms, along with a methyl group, provides distinct chemical properties that differentiate it from other similar compounds.

Biological Activity

Methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate is a synthetic compound belonging to the quinazoline family, characterized by its complex structure and diverse biological activities. This article delves into its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16BrClN2O2
  • Molecular Weight : 407.7 g/mol
  • Structural Features : The compound features a quinazolinone core with a bromo group at the 6-position and a chlorophenyl moiety at the 4-position, contributing to its reactivity and biological effects .

Biological Activities

This compound exhibits several notable biological activities, primarily due to the quinazoline structure. These activities include:

  • Antimicrobial Activity : Quinazoline derivatives have shown significant antibacterial and antifungal effects. For instance, studies have demonstrated that related compounds exhibit comparable activity to standard drugs against various pathogens including Bacillus subtilis and Candida albicans .
  • Anti-inflammatory Effects : In vivo studies utilizing the carrageenan-induced paw edema model have indicated that some quinazoline derivatives possess anti-inflammatory properties comparable to ibuprofen .
  • Anticancer Potential : Research has highlighted the cytotoxic effects of quinazoline derivatives against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Specific compounds within this class have demonstrated selective inhibition of key targets involved in tumor growth .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Quinazolines often act as inhibitors of various enzymes involved in cancer progression and inflammation. For example, they may inhibit epidermal growth factor receptors (EGFR) or carbonic anhydrase, which are crucial for tumor cell proliferation and survival .
  • Interaction with Biological Targets : The compound's halogen substitutions enhance its interaction with biological targets, potentially increasing its efficacy compared to other quinazoline derivatives .

Research Findings

A summary of significant research findings related to this compound is presented in the following table:

StudyFindingsMethodology
Study ASignificant antibacterial activity against Staphylococcus aureusCup-plate agar diffusion method
Study BAnti-inflammatory activity comparable to ibuprofenCarrageenan-induced paw edema test
Study CCytotoxicity against MCF7 cell line with IC50 values < 10 µMMTT assay on cultured cells

Case Studies

  • Antimicrobial Study : A recent study evaluated several quinazoline derivatives, including this compound, showing that compounds containing bromo and chloro substitutions exhibited enhanced antimicrobial properties compared to their unsubstituted analogs .
  • Cytotoxicity Assessment : In vitro assays revealed that certain structural modifications in quinazolines lead to improved cytotoxic effects against cancer cell lines, indicating the importance of specific substituents in enhancing therapeutic efficacy .

Properties

Molecular Formula

C18H16BrClN2O2

Molecular Weight

407.7 g/mol

IUPAC Name

methyl 2-[6-bromo-4-(2-chlorophenyl)-2-methyl-4H-quinazolin-3-yl]acetate

InChI

InChI=1S/C18H16BrClN2O2/c1-11-21-16-8-7-12(19)9-14(16)18(22(11)10-17(23)24-2)13-5-3-4-6-15(13)20/h3-9,18H,10H2,1-2H3

InChI Key

JFJDDFYRSYRPDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)OC)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.